molecular formula C23H26N2O8S B6481939 methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899724-26-6

methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6481939
CAS No.: 899724-26-6
M. Wt: 490.5 g/mol
InChI Key: MSFACDDHIVXMTP-UHFFFAOYSA-N
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Description

Methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex dihydropyrimidine (DHPM) derivative. The compound features a 1,2,3,4-tetrahydropyrimidine ring substituted at the C4 position with a 4-ethoxyphenyl group and at C6 with a (3,4-dimethoxybenzenesulfonyl)methyl moiety. The methyl ester at C5 and the 2-oxo group are characteristic of DHPMs optimized for bioactivity and crystallinity .

Properties

IUPAC Name

methyl 6-[(3,4-dimethoxyphenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O8S/c1-5-33-15-8-6-14(7-9-15)21-20(22(26)32-4)17(24-23(27)25-21)13-34(28,29)16-10-11-18(30-2)19(12-16)31-3/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFACDDHIVXMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 3,4-dimethoxybenzenesulfonylmethyl substituent, which distinguishes it from other DHPMs in the evidence. Key comparisons include:

Compound Name Substituents (C4, C6) Functional Modifications Key Properties/Activities Evidence ID
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate C4: Phenyl; C6: Methyl Simpler alkyl/aryl substitution Antibacterial activity; crystallized via standard Biginelli synthesis
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C4: 4-Fluorophenyl; C6: Methyl Fluorine-enhanced electronic effects Higher melting point (210–213°C) due to fluorine’s polarity
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C4: Thiophene; C6: Methyl Heteroaryl substitution Moderate cytotoxicity (IC₅₀: 58.3 µM) against cancer cells
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C4: 4-Ethoxyphenyl; C6: Methyl Ethoxy group for lipophilicity Improved solubility in DMSO; unconfirmed bioactivity
Target Compound C4: 4-Ethoxyphenyl; C6: (3,4-Dimethoxybenzenesulfonyl)methyl Sulfonyl and dual methoxy groups Hypothesized enhanced enzyme inhibition (e.g., thymidine phosphorylase) due to sulfonyl N/A

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